
1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromophenyl group and a sulfonyl group attached to the pyrazole ring, making it a versatile molecule in organic synthesis and medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole typically involves the following steps:
Cycloaddition Reaction: A common method for synthesizing pyrazoles is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Condensation and Oxidation: Another approach involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation using bromine or a more benign protocol involving heating in DMSO under oxygen.
Dehydrogenative Coupling: A combination of Ru3(CO)12 and a NHC-diphosphine ligand catalyzes the dehydrogenative coupling of 1,3-diols with arylhydrazines to yield pyrazoles.
Analyse Des Réactions Chimiques
1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include palladium catalysts, bromine, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The presence of the bromophenyl and sulfonyl groups allows it to participate in various biochemical pathways, influencing the activity of enzymes and receptors .
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)sulfonyl-3,5-dimethylpyrazole can be compared with other pyrazole derivatives such as:
1-(2-Bromophenylsulfonyl)-3,5-dimethylpyrazole: Similar structure but with a different position of the bromophenyl group.
3,5-Dimethylpyrazole: Lacks the bromophenyl and sulfonyl groups, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S/c1-8-7-9(2)14(13-8)17(15,16)11-5-3-10(12)4-6-11/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEZMDLNVFMADT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(3-Chloro-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B351525.png)
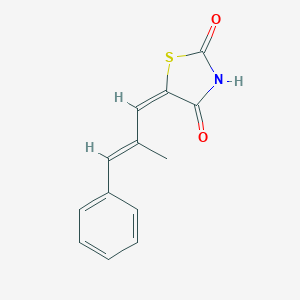
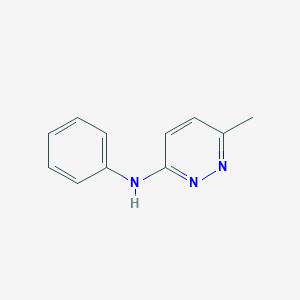

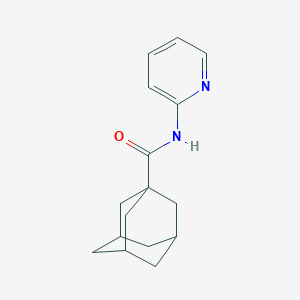
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B351565.png)
![Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B351571.png)
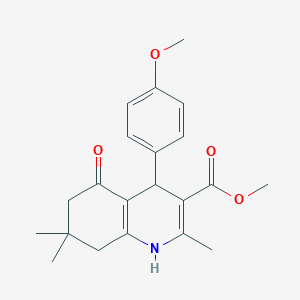

![2,5-dichloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B351581.png)
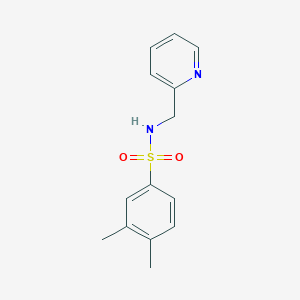
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351589.png)


